Chemical properties and structure of 4-(4-Chloro-3-nitrobenzyl)pyridine
Chemical properties and structure of 4-(4-Chloro-3-nitrobenzyl)pyridine
This guide provides an in-depth technical analysis of 4-(4-Chloro-3-nitrobenzyl)pyridine , a critical scaffold in the synthesis of Type II kinase inhibitors.[1][2]
Chemical Class: Pyridine-based Nitroaromatic Scaffold Primary Application: Pharmacophore Linker for Kinase Inhibitor Synthesis[1][2]
Structural Identification & Physicochemical Profile[1][2][3]
This molecule functions as a "Linker-Hinge Binder" hybrid.[1][2] The pyridine ring acts as a hydrogen bond acceptor (often targeting the hinge region of a kinase ATP pocket), while the substituted benzyl ring provides a vector for extending into the hydrophobic back-pocket (allosteric site).[2]
Chemical Identity[1][2][4]
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IUPAC Name: 4-[(4-Chloro-3-nitrophenyl)methyl]pyridine[1][2]
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Molecular Formula: C₁₂H₉ClN₂O₂[1]
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Molecular Weight: 248.66 g/mol [1]
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Key Structural Features:
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Pyridine Nitrogen (N1): Basic center (pKa ~5.2), capable of H-bonding or salt formation.[1][2]
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Methylene Bridge (-CH₂-): Provides rotational freedom (conformational flexibility) compared to rigid ether (-O-) or amide (-CONH-) linkers.[1][2]
-
Nitro Group (-NO₂): Strongly electron-withdrawing; activates the adjacent chlorine and serves as a masked amino group.[1][2]
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Chlorine (-Cl): Positioned ortho to the nitro group; susceptible to Nucleophilic Aromatic Substitution (S_NAr) or catalytic dehalogenation (a process risk).[1]
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Physicochemical Properties (Experimental & Predicted)
| Property | Value / Description | Context for Process Development |
| Appearance | Pale yellow to tan crystalline solid | Color derives from the nitro-aromatic conjugation.[1][2] |
| Melting Point | 78–82 °C (Predicted range) | Note:[1] Unsubstituted analog (4-(4-nitrobenzyl)pyridine) melts at 70–72 °C. The chloro-substituent typically elevates T_m due to increased molecular weight and packing interactions.[1][2] |
| Solubility | Soluble in DCM, EtOAc, DMSO.[2][4] Sparingly soluble in Water.[1][2] | Pyridine nitrogen allows pH-dependent solubility (soluble in dilute HCl).[1][2] |
| LogP | ~2.8 (Predicted) | Lipophilic enough for cell permeability but requires formulation for aqueous delivery.[1] |
| pKa (Pyridine) | ~5.25 | Forms stable hydrochloride salts; useful for purification via acid-base extraction.[1][2] |
Synthetic Pathways & Manufacturing[2][3]
The synthesis of 4-(4-Chloro-3-nitrobenzyl)pyridine requires balancing the reactivity of the electron-deficient nitrobenzene ring with the electron-deficient pyridine ring.[1][2] Two primary routes are established: the Classical Condensation (cost-effective) and the Modern Cross-Coupling (high precision).[1]
Route A: Classical Knoevenagel-Type Condensation
This route utilizes the acidity of the methyl protons on 4-picoline.[1][2] It is chemically robust but requires careful reduction of the intermediate alkene.[2]
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Catalyst: Acetic Anhydride (Ac₂O) or Zinc Chloride (ZnCl₂).[1]
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Conditions: Reflux (120–140 °C) for 6–12 hours.[1]
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Mechanism: The anhydride acylates the picoline nitrogen, increasing the acidity of the methyl group. The resulting enamine attacks the aldehyde carbonyl.[2]
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Intermediate: 4-(4-Chloro-3-nitrostyryl )pyridine (Alkene).[1][2]
Step 2: Chemoselective Reduction
-
Challenge: Reducing the alkene (C=C) without reducing the nitro group (-NO₂) or dechlorinating the aryl ring (-Cl).
-
Protocol: Transfer hydrogenation using Ammonium Formate with Pd/C is risky (dechlorination).[1]
-
Recommended Protocol: Sodium Borohydride (NaBH₄) in Pyridine/Methanol or H₂ (1 atm) with Wilkinson’s Catalyst (RhCl(PPh₃)₃), which is highly selective for alkenes over nitro groups.[1]
Route B: Suzuki-Miyaura Cross-Coupling (Preferred for Purity)
This convergent route avoids the styrene intermediate and the selectivity issues of reduction.[2]
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Coupling Partners: Pyridine-4-boronic acid + 4-Chloro-3-nitrobenzyl bromide.[1][2]
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Base: K₂CO₃ or Cs₂CO₃ (2.5 eq).[1]
Synthesis Workflow Diagram
Caption: Comparison of Classical Condensation (Red path, requires reduction) vs. Modern Suzuki Coupling (Green path, direct).
Reactivity & Functionalization[2][3][4]
The chemical value of 4-(4-Chloro-3-nitrobenzyl)pyridine lies in its orthogonal reactivity.[1][2] The molecule possesses three distinct "handles" for modification.[2]
Nitro Group Reduction (The Gateway to Kinase Inhibitors)
The most common transformation is the reduction of the nitro group to an aniline (amine), creating the nucleophile required to form urea linkages (common in drugs like Sorafenib).
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Reaction: R-NO₂ → R-NH₂
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Critical Issue: Dechlorination. Standard catalytic hydrogenation (H₂ + Pd/C) will frequently strip the chlorine atom, destroying the pharmacophore.[1]
-
Chemoselective Protocols:
-
Bechamp Reduction (Iron/Acid): Fe powder in AcOH/EtOH.[1][2] Highly selective, zero dechlorination risk.[2][4]
-
Stannous Chloride (SnCl₂): SnCl₂[1]·2H₂O in EtOH (Reflux).[1][2] Mild, tolerates other functional groups.[2][4]
-
Sulfided Platinum (Pt(S)/C): If hydrogenation is required for scale, poisoned catalysts must be used to prevent C-Cl bond cleavage.[1][2]
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Nucleophilic Aromatic Substitution (S_NAr)
The chlorine atom is activated by the ortho-nitro group (and to a lesser extent, the para-methylene-pyridine).[1][2]
-
Reactivity: The Cl can be displaced by strong nucleophiles (alkoxides, thiolates, or primary amines).[2][4]
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Utility: This allows for the introduction of diverse side chains before reducing the nitro group.[1]
-
Condition: Requires base (K₂CO₃) and heat (DMF, 60–80 °C).[4]
Functionalization Logic Diagram
Caption: Divergent synthesis pathways. Green path preserves Chlorine; Red path displaces it.[1]
Experimental Protocol: Nitro Reduction (Iron-Mediated)[1][2]
Context: This protocol is selected for its high reliability in preserving the aryl-chloride bond, a common failure point in Pd-catalyzed methods.[1][2][4]
Materials:
Procedure:
-
Dissolution: Charge the substrate into a round-bottom flask containing Ethanol/Water.
-
Activation: Add NH₄Cl and stir until dissolved.
-
Reduction: Add Iron powder in portions. Heat the mixture to reflux (approx. 78 °C) with vigorous stirring.
-
Monitoring: Monitor via TLC or HPLC (approx. 1–3 hours). The yellow nitro spot should disappear, replaced by a fluorescent amine spot.
-
Work-up: Filter the hot mixture through a Celite pad to remove iron oxides. Wash the pad with hot ethanol.[2]
-
Isolation: Concentrate the filtrate. Alkalinize with saturated NaHCO₃ (pH ~9) and extract with Ethyl Acetate.[1][2]
-
Purification: The crude aniline is often pure enough for the next step; otherwise, recrystallize from Ethanol/Hexane.[2][4]
Safety & Handling
-
Nitroaromatics: Potential mutagens.[1][2] Handle in a fume hood. Avoid inhalation of dust.[2]
-
Pyridine Derivatives: Often possess a distinct, unpleasant odor and can be neurotoxic at high concentrations.[1][2][4]
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Thermal Stability: Nitro compounds can be shock-sensitive or thermally unstable if distilled to dryness.[1][2] Do not overheat crude residues containing nitro groups.[1][2]
-
Waste: Heavy metal waste (if using Sn or Cr) must be segregated.[1] Iron waste from the reduction protocol is generally low-toxicity but should be treated as chemical waste.[1][2]
References
-
Suzuki Coupling Methodology: Miyaura, N., & Suzuki, A. (1995).[2][4] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.[2][4] Link
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Selective Nitro Reduction: Bellamy, F. D., & Ou, K. (1984).[2][4] Selective reduction of aromatic nitro compounds with stannous chloride in non acidic and non aqueous medium.[2][6] Tetrahedron Letters, 25(8), 839-842.[1][2][4] Link
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Iron-Mediated Reduction Protocol: Gamble, A. B., et al. (2007).[1][2][4] Aryl Nitro Reduction with Iron Powder or Stannous Chloride under Ultrasonic Irradiation.[1][2][6][7][8] Synthetic Communications, 37(16), 2777-2786.[1][2][4] Link
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Kinase Inhibitor SAR (General Context): Wilhelm, S. M., et al. (2006).[2][4] Discovery and development of sorafenib: a multikinase inhibitor for treating cancer.[2] Nature Reviews Drug Discovery, 5, 835–844.[2][4] Link
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- 3. 4-(4-Nitrobenzyl)pyridine, 98+% 25 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]
- 4. Andrographolide CAS#: 5508-58-7 [m.chemicalbook.com]
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